molecular formula C9H17Cl2N3O B13191639 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride

2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride

Cat. No.: B13191639
M. Wt: 254.15 g/mol
InChI Key: DKGLETFQYKIBPO-UHFFFAOYSA-N
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Description

2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is a chemical compound that features a pyrazole ring substituted with dimethyl groups and an oxolan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that can act as enzyme inhibitors or activators . These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is unique due to the presence of both the pyrazole and oxolan-3-amine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H17Cl2N3O

Molecular Weight

254.15 g/mol

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride

InChI

InChI=1S/C9H15N3O.2ClH/c1-6-7(5-11-12(6)2)9-8(10)3-4-13-9;;/h5,8-9H,3-4,10H2,1-2H3;2*1H

InChI Key

DKGLETFQYKIBPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2C(CCO2)N.Cl.Cl

Origin of Product

United States

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